

AM-7209: A Technical Guide to a Potent MDM2-p53 Interaction Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AM-7209

Cat. No.: B8407871

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This technical guide provides an in-depth overview of **AM-7209**, a potent and selective inhibitor of the MDM2-p53 protein-protein interaction. Developed as a promising candidate for cancer therapy, **AM-7209**'s mechanism of action involves the reactivation of the p53 tumor suppressor pathway. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its molecular characteristics, biological activity, and the experimental methodologies used for its evaluation.

Core Molecular Features

AM-7209 is a piperidinone derivative that was discovered through structure-based rational drug design. It is a modification of the earlier compound AMG 232, where a carboxylic acid group was replaced with a 4-amidobenzoic acid moiety, leading to improved potency and pharmacokinetic properties.^[1]

Molecular Formula: C₃₃H₃₆Cl₂FN₃O₄

Molecular Structure:

 AM-7209 Molecular Structure

Quantitative Biological Activity

AM-7209 exhibits high potency in inhibiting the MDM2-p53 interaction and demonstrates significant anti-proliferative activity in cancer cell lines with wild-type p53. The following tables summarize the key quantitative data reported for this compound.

Parameter	Value	Assay Conditions
K D	38 pM	Isothermal Titration Calorimetry (ITC) competition assay
IC 50	1.6 nM	SJSA-1 EdU incorporation assay

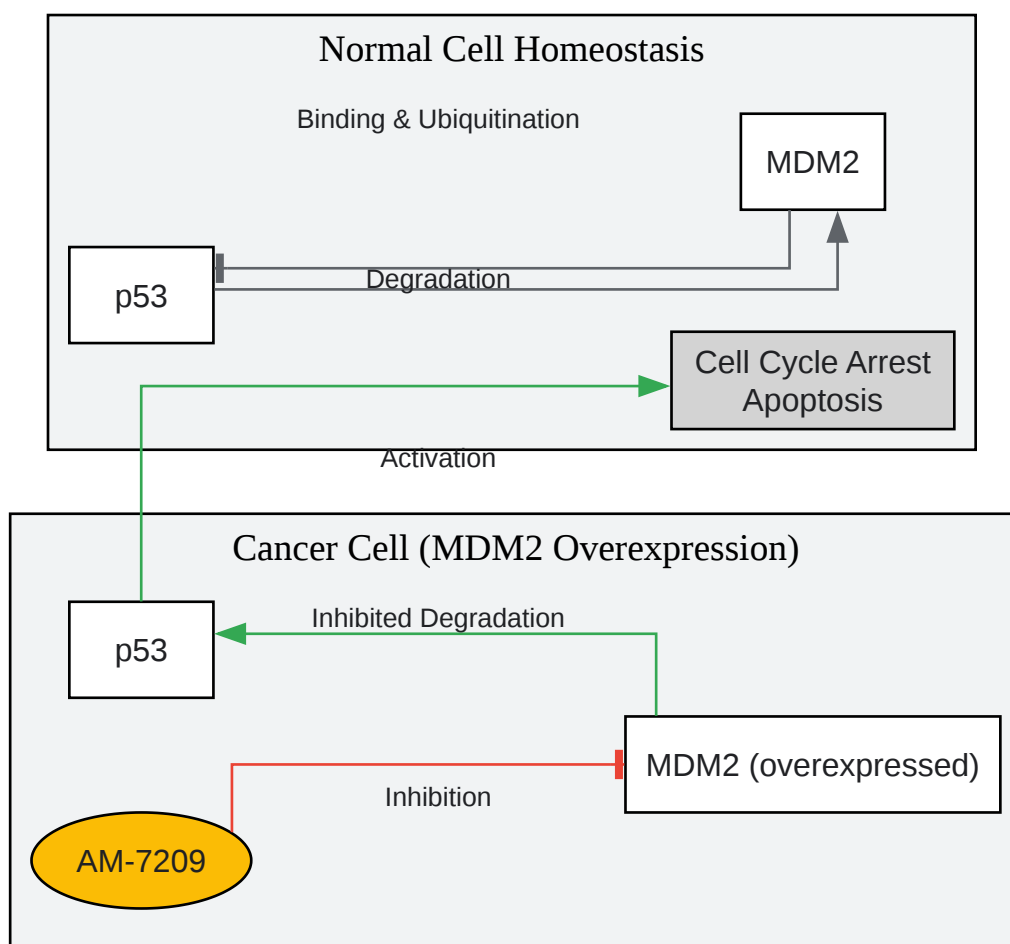
Table 1: In Vitro Potency of **AM-7209**[\[1\]](#)

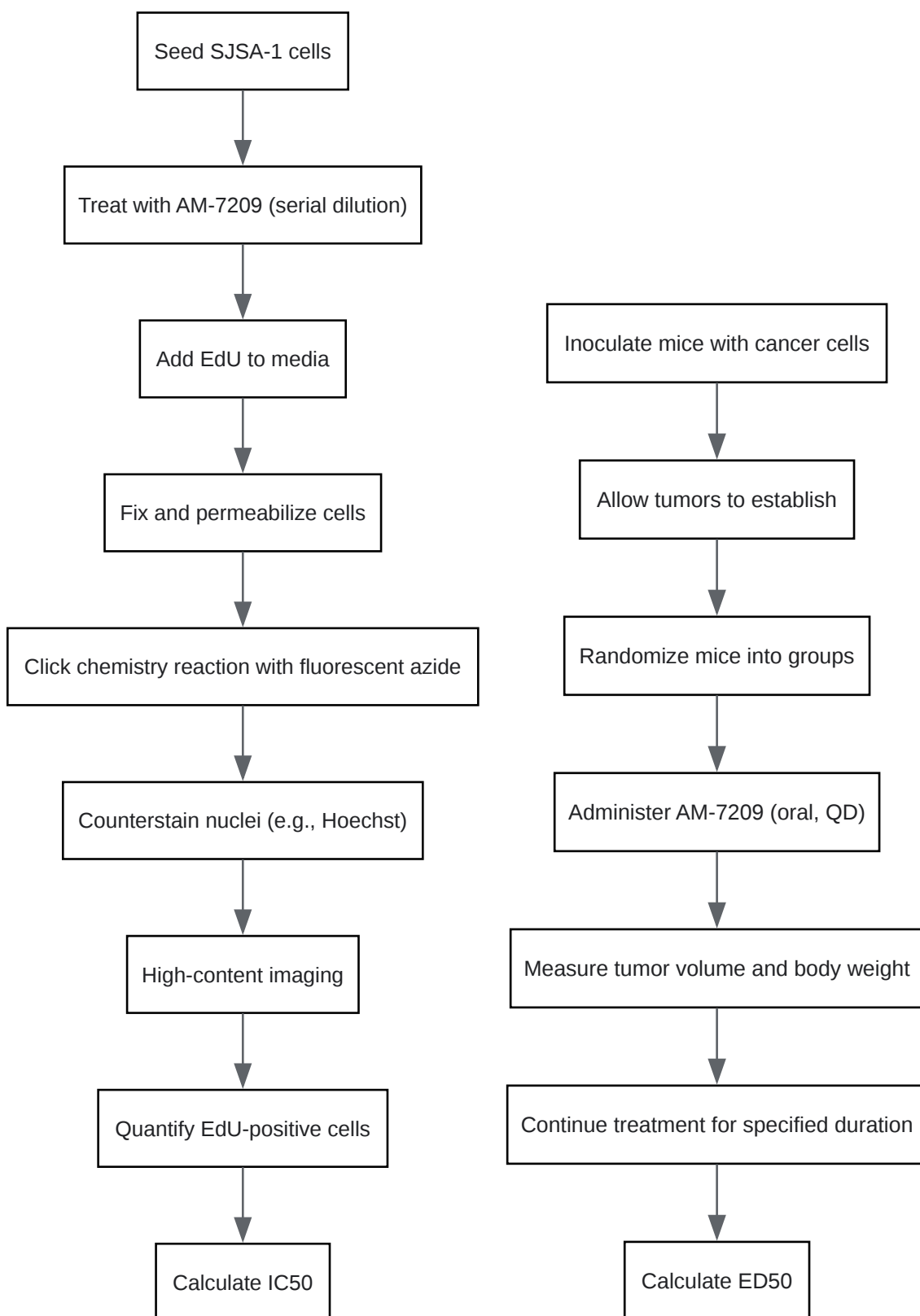
Xenograft Model	Dose and Schedule	Efficacy (ED 50)
SJSA-1 (osteosarcoma)	Once daily (QD) oral gavage	2.6 mg/kg
HCT-116 (colorectal carcinoma)	Once daily (QD) oral gavage	10 mg/kg

Table 2: In Vivo Antitumor Activity of **AM-7209**[\[1\]](#)

Signaling Pathway

AM-7209 functions by disrupting the interaction between MDM2 and the tumor suppressor protein p53. Under normal conditions, MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation, thus keeping its levels low. In cancer cells with wild-type p53, MDM2 is often overexpressed, leading to excessive p53 destruction and allowing cancer cells to evade apoptosis. By binding to the p53-binding pocket of MDM2, **AM-7209** prevents this interaction, leading to the stabilization and accumulation of p53. This, in turn, activates downstream p53 target genes involved in cell cycle arrest and apoptosis, ultimately leading to tumor growth inhibition.





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References

- 1. Discovery of AM-7209, a potent and selective 4-amidobenzoic acid inhibitor of the MDM2-p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
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